2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine
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Description
“2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine” is a complex organic compound. It is a derivative of pyrazolo[3,4-d]pyrimidine . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine” is complex, with multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving “2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine” are complex and involve multiple steps .Scientific Research Applications
- Specific Scientific Field: Biomedical Research, specifically in Cancer Treatment .
- Summary of the Application: This compound has been investigated as a potential inhibitor of CDK2, a protein kinase that is a target for cancer treatment . The inhibition of CDK2 is appealing because it targets tumor cells in a selective manner .
- Methods of Application or Experimental Procedures: A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds ( 4–13) as well as the thioglycoside derivatives ( 14, 15) were designed, and synthesized as novel CDK2 targeting compounds . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .
- Results or Outcomes: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . Of these compounds, 14 & 15 showed the best cytotoxic activities against the three cell lines with IC 50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively . Enzymatic inhibitory activity against CDK2/cyclin A2 was achieved for the most potent anti-proliferative compounds . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
properties
IUPAC Name |
1-methyl-4-(2-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-9-5-3-4-6-17(9)12-10-7-15-16(2)11(10)13-8-14-12/h7-9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFLURWELHMBEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=NC3=C2C=NN3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine |
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